

Technical Support Center: 4-Isopropylloxazolidine-2,5-dione Derivatives

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Compound of Interest

Compound Name: 4-Isopropylloxazolidine-2,5-dione

Cat. No.: B3423037

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Welcome to the technical support center for **4-isopropylloxazolidine-2,5-dione**, commonly known as L-Valine N-Carboxyanhydride (Val-NCA). This guide is designed for researchers, chemists, and drug development professionals who utilize Val-NCA in their work, particularly in polypeptide synthesis via Ring-Opening Polymerization (ROP).

The stereochemical integrity of the valine residue is paramount for the final polypeptide's structure and function. However, the C α -proton of Val-NCA is susceptible to abstraction, leading to racemization and a loss of enantiopurity. This guide provides in-depth answers to common questions, troubleshooting advice for unexpected results, and detailed protocols to help you maintain stereochemical control throughout your experiments.

Frequently Asked Questions (FAQs)

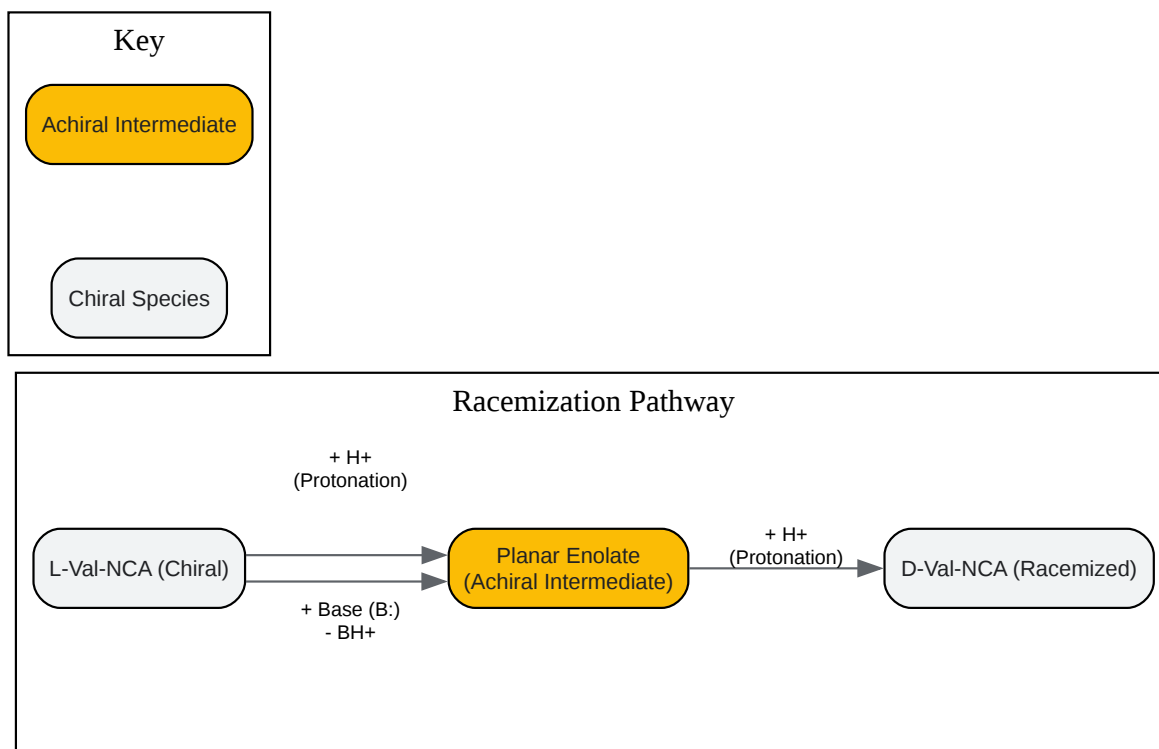
Q1: What is racemization in the context of Val-NCA, and why is it a significant problem?

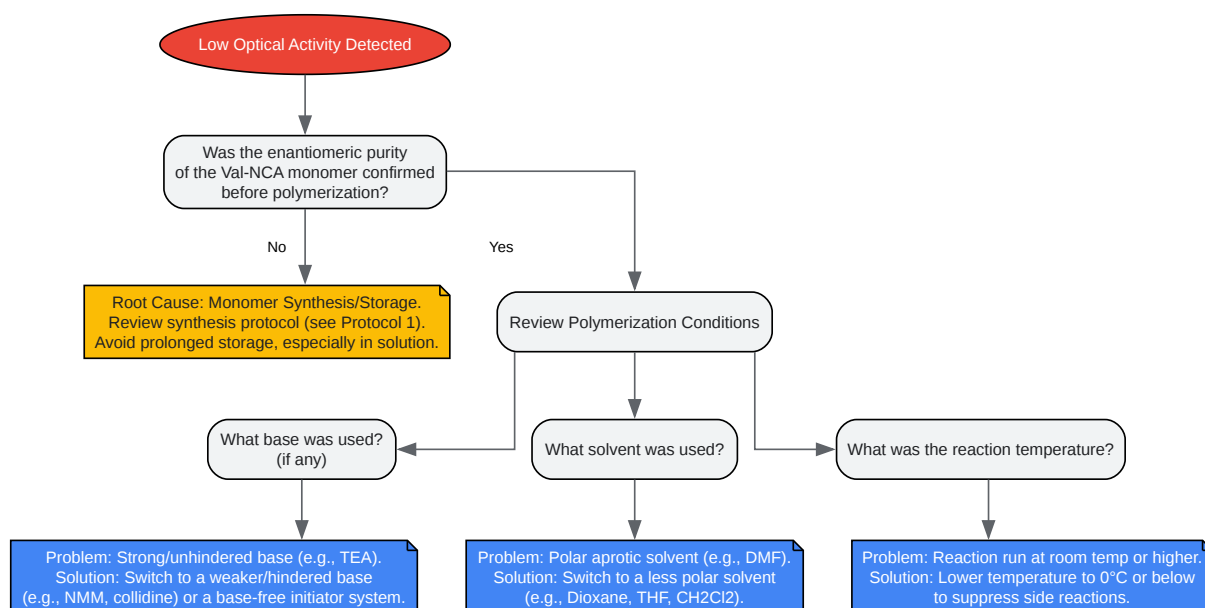
A: Racemization is the process that converts an enantiomerically pure substance, like L-Val-NCA, into a mixture containing both L- and D-enantiomers. The core issue lies with the acidic proton on the alpha-carbon (C α) of the valine structure within the NCA ring.^[1] Under certain conditions, particularly basic conditions, this proton can be removed to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to the formation of both the original L-enantiomer and the undesired D-enantiomer.

This is a critical problem because the biological activity and higher-order structure (e.g., α -helices) of polypeptides are highly dependent on the specific stereochemistry of their constituent amino acids.^[2] The introduction of D-valine units into a poly(L-valine) chain disrupts the regular secondary structure, potentially leading to loss of function, altered material properties, and complications in drug development applications.^{[2][3]}

Q2: What is the primary chemical mechanism driving racemization of Val-NCA?

A: The dominant mechanism for racemization is base-catalyzed enolization. The oxazolidine-2,5-dione ring structure contains two electron-withdrawing carbonyl groups that increase the acidity of the C α -proton. A base present in the reaction mixture can abstract this proton, creating a resonance-stabilized enolate anion. This planar intermediate loses its original stereochemical information. Subsequent protonation can occur from either side of the plane, yielding a racemic or partially racemic mixture.^[1]





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